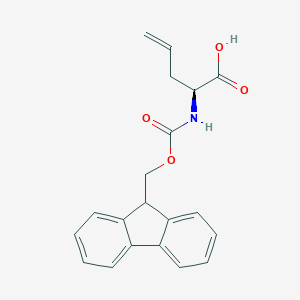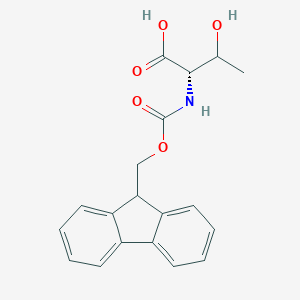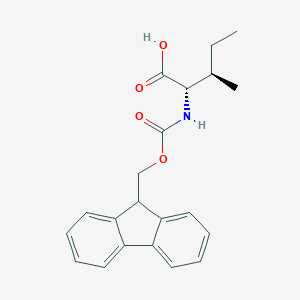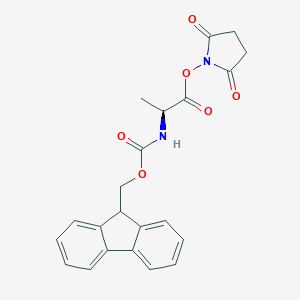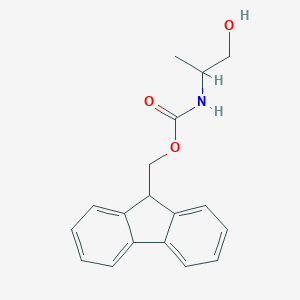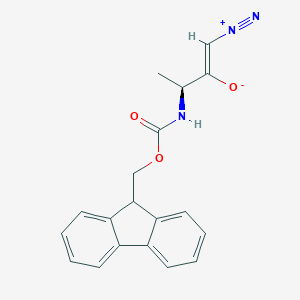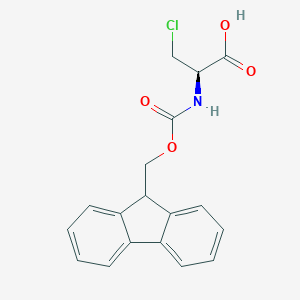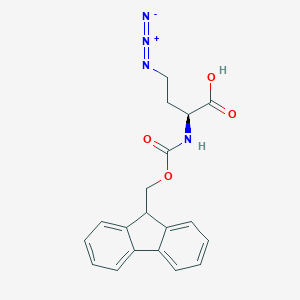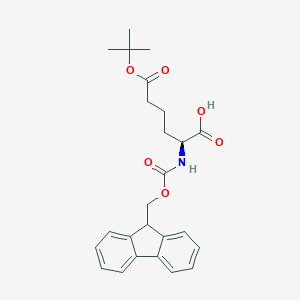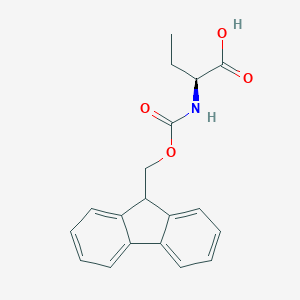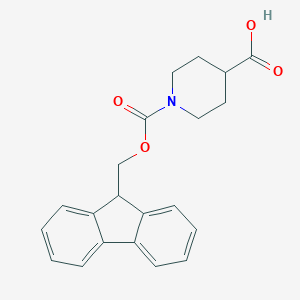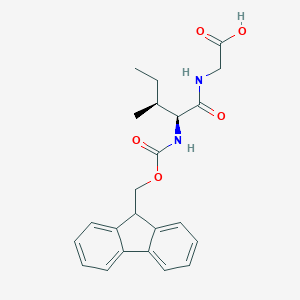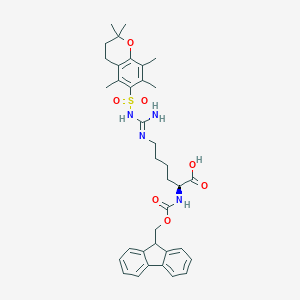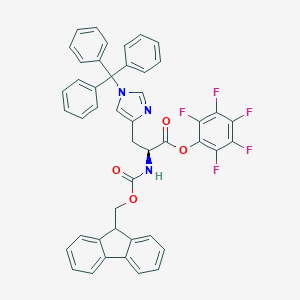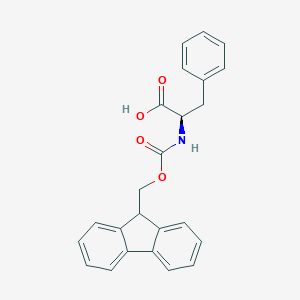
Fmoc-D-phenylalanine
Übersicht
Beschreibung
Fmoc-D-phenylalanine is an N-Fmoc-protected form of D-Phenylalanine . D-Phenylalanine is an essential amino acid that serves as a primary precursor for the biosynthesis of catecholamines in the body . It is also known to antagonize stress-induced analgesia in humans and acts as an anti-enkephalinase agent .
Synthesis Analysis
The synthesis of Fmoc-D-phenylalanine involves a multi-step reaction with two steps . The first step involves sodium carbonate in water and 1,4-dioxane with cooling by ice . The second step involves trifluoroacetic acid in isopropyl alcohol and hexane at 25 °C .Molecular Structure Analysis
The molecular formula of Fmoc-D-phenylalanine is C24H21NO4 . Its molecular weight is 387.43 .Chemical Reactions Analysis
Fmoc-D-phenylalanine can form hydrogels . The formation of these hydrogels is deeply dependent on the preparation method . The final material obtained is a result of the collective action of different non-covalent interactions .Physical And Chemical Properties Analysis
Fmoc-D-phenylalanine appears as a white to off-white powder . Its melting point ranges from 180 to 195 °C .Wissenschaftliche Forschungsanwendungen
Hydrogel Formation
Specific Scientific Field
Material Science, Biomedical Engineering
Application Summary
Fmoc-D-phenylalanine is used in the formulation of biocompatible hydrogels. These hydrogels are three-dimensional materials formed by networks that can encapsulate high amounts of water or other biological fluids .
Methods of Application
The hydrogels are prepared using both synthetic or natural polymers. Their mechanical and functional properties may change according to the preparation method, the solvent, the pH, and other experimental parameters .
Results or Outcomes
The hydrogel’s final material is deeply dependent on the preparation method. The hydrogel’s stiffness, matrix porosity, and stability are influenced by the formulation strategy .
Tissue Engineering
Specific Scientific Field
Biomedical Engineering, Tissue Engineering
Application Summary
Fmoc-D-phenylalanine is used as a building block for creating scaffolds in tissue engineering due to its remarkable mechanical rigidity .
Methods of Application
The peptide concentration is directly correlated with the rheological properties of the scaffold. The scaffold supports cell adhesion, making it suitable for tissue engineering .
Results or Outcomes
The use of Fmoc-D-phenylalanine has led to promising, tunable, and versatile scaffolds for tissue engineering .
Antibacterial Activity
Specific Scientific Field
Pharmaceuticals, Microbiology
Application Summary
Fmoc-D-phenylalanine has been found to have antibacterial activity. It reduces the bacterial load both in vitro and in skin wound infections of mice .
Methods of Application
The antibacterial activity of Fmoc-D-phenylalanine is predominantly due to its release from the hydrogel .
Results or Outcomes
The application of Fmoc-D-phenylalanine has resulted in a reduction in bacterial load in both in vitro settings and in skin wound infections of mice .
Drug Delivery
Specific Scientific Field
Pharmaceuticals, Biomedical Engineering
Application Summary
Fmoc-D-phenylalanine is used in the formulation of hydrogels that can be used for drug delivery . These hydrogels can encapsulate drugs and release them in a controlled manner .
Methods of Application
The drug is incorporated into the hydrogel during the formulation process. The release rate of the drug can be controlled by adjusting the properties of the hydrogel .
Results or Outcomes
The use of Fmoc-D-phenylalanine in drug delivery has shown promising results in terms of controlled drug release and improved therapeutic efficacy .
Catalysis
Specific Scientific Field
Chemistry, Material Science
Application Summary
Fmoc-D-phenylalanine-based hydrogels can act as catalysts in certain chemical reactions .
Methods of Application
The hydrogel is used as a catalyst in the reaction mixture. The catalytic activity of the hydrogel can be tuned by adjusting its properties .
Results or Outcomes
The use of Fmoc-D-phenylalanine-based hydrogels as catalysts has shown promising results in terms of reaction efficiency and selectivity .
Antagonizing Stress-Induced Analgesia
Specific Scientific Field
Neuroscience, Pharmacology
Application Summary
Fmoc-D-phenylalanine is known to antagonize stress-induced analgesia in humans . It also acts as an anti-enkephalinase agent .
Methods of Application
Fmoc-D-phenylalanine can be administered to patients suffering from stress-induced analgesia .
Results or Outcomes
The administration of Fmoc-D-phenylalanine has shown promising results in reducing stress-induced analgesia in patients .
Safety And Hazards
Zukünftige Richtungen
Fmoc-D-phenylalanine has been investigated as a building block for the formulation of biocompatible hydrogels suitable for different biomedical applications . It has been shown to be effective against Gram-negative bacteria along with Gram-positive bacteria . Future research may focus on incorporating cell-adhesion ligands in the Fmoc-D-phenylalanine hydrogel matrix .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-phenylalanine | |
CAS RN |
86123-10-6 | |
| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



